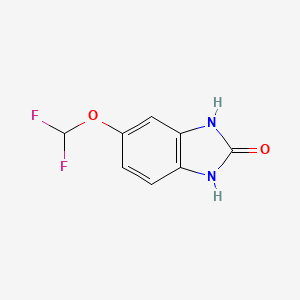

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one

CAS No.: 1806469-15-7

Cat. No.: VC2898878

Molecular Formula: C8H6F2N2O2

Molecular Weight: 200.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806469-15-7 |

|---|---|

| Molecular Formula | C8H6F2N2O2 |

| Molecular Weight | 200.14 g/mol |

| IUPAC Name | 5-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one |

| Standard InChI | InChI=1S/C8H6F2N2O2/c9-7(10)14-4-1-2-5-6(3-4)12-8(13)11-5/h1-3,7H,(H2,11,12,13) |

| Standard InChI Key | WGSZJVSNGVDBHX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1OC(F)F)NC(=O)N2 |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)F)NC(=O)N2 |

Introduction

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C8H6F2N2O2 and a molecular weight of approximately 200.14 g/mol . It is known by several synonyms, including 5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one and PANTOPRAZOLE IMPURITY 5 . This compound is of interest in pharmaceutical chemistry, particularly as an impurity in the synthesis of certain drugs.

Synthesis and Applications

This compound is primarily noted as an impurity in the production of pantoprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) . Its presence can affect the purity and efficacy of the final pharmaceutical product.

Suppliers and Availability

| Supplier | Product Availability |

|---|---|

| Parchem | Available for purchase |

| LGC Standards | Available as a reference material |

| Cymit Quimica | Discontinued |

Research Findings and Implications

Research on 5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one is limited, primarily focusing on its role as a pharmaceutical impurity. Studies in pharmaceutical chemistry often emphasize the importance of controlling impurities to ensure drug safety and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume